molecular formula C9H11N3 B13595475 1-(2-Azidoethyl)-3-methylbenzene CAS No. 823189-09-9

1-(2-Azidoethyl)-3-methylbenzene

Cat. No.: B13595475
CAS No.: 823189-09-9
M. Wt: 161.20 g/mol
InChI Key: RMAJNZFBKKJLJH-UHFFFAOYSA-N
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Description

1-(2-Azidoethyl)-3-methylbenzene is an organic compound that features an azido group (-N₃) attached to an ethyl chain, which is further connected to a methyl-substituted benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Azidoethyl)-3-methylbenzene can be synthesized through a multi-step process. One common method involves the nucleophilic substitution of a halogenated precursor with sodium azide. For example, starting with 1-(2-bromoethyl)-3-methylbenzene, the bromine atom can be replaced by an azido group using sodium azide in a polar aprotic solvent like dimethyl sulfoxide (DMSO) under reflux conditions .

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Azidoethyl)-3-methylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.

    Cycloaddition Reactions:

    Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen in the presence of a palladium catalyst.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide in DMSO.

    Cycloaddition: Copper(I) catalysts in the presence of alkynes.

    Reduction: Hydrogen gas with palladium on carbon.

Major Products:

    Triazoles: Formed from cycloaddition reactions.

    Amines: Formed from reduction reactions.

Scientific Research Applications

1-(2-Azidoethyl)-3-methylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-(2-Azidoethyl)-3-methylbenzene exerts its effects largely depends on the specific reaction it undergoes. For instance, in cycloaddition reactions, the azido group acts as a 1,3-dipole, reacting with alkynes to form stable triazole rings. This reaction is highly regioselective and efficient, making it valuable in various synthetic applications .

Comparison with Similar Compounds

  • 1-(2-Azidoethyl)-4-methylbenzene
  • 1-(2-Azidoethyl)-2-methylbenzene
  • 2-Azidoethyl-4-methylbenzenesulfonate

Uniqueness: 1-(2-Azidoethyl)-3-methylbenzene is unique due to the position of the methyl group on the benzene ring, which can influence its reactivity and the types of products formed in chemical reactions. This positional isomerism can lead to differences in physical properties and reactivity compared to its analogs .

Properties

CAS No.

823189-09-9

Molecular Formula

C9H11N3

Molecular Weight

161.20 g/mol

IUPAC Name

1-(2-azidoethyl)-3-methylbenzene

InChI

InChI=1S/C9H11N3/c1-8-3-2-4-9(7-8)5-6-11-12-10/h2-4,7H,5-6H2,1H3

InChI Key

RMAJNZFBKKJLJH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CCN=[N+]=[N-]

Origin of Product

United States

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